2,3-Difluoro-5-(trifluoromethoxy)aniline

描述

IUPAC Nomenclature and Systematic Identification

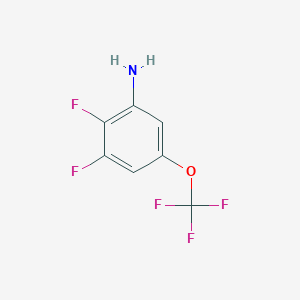

The systematic name 2,3-difluoro-5-(trifluoromethoxy)aniline follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for aromatic amines. The parent structure is aniline (C₆H₅NH₂), a benzene ring substituted with an amino group (-NH₂). Numbering begins at the amino group (position 1), with subsequent substituents assigned the lowest possible locants. Two fluorine atoms occupy positions 2 and 3, while a trifluoromethoxy group (-OCF₃) resides at position 5 (Figure 1).

The trifluoromethoxy group is prioritized over fluorine in alphabetical ordering due to the "methoxy" prefix. This substituent’s name derives from the methoxy group (-OCH₃) with all three hydrogen atoms replaced by fluorine, yielding -OCF₃. The compound’s molecular formula, C₇H₄F₅NO , reflects seven carbon atoms (six from benzene, one from methoxy), four hydrogens, five fluorines, one nitrogen, and one oxygen.

Table 1: Systematic identifiers for this compound

| Property | Value |

|---|---|

| CAS Registry Number | 1806372-25-7 |

| SMILES | NC1=CC(OC(F)(F)F)=CC(F)=C1F |

| InChI Key | DLNBIWVODBUKEY-UHFFFAOYSA-N |

| Molecular Weight | 213.10 g/mol |

The SMILES string explicitly defines the connectivity: the amine group (-NH₂) at position 1, fluorines at positions 2 and 3, and the trifluoromethoxy group at position 5.

Molecular Geometry and Conformational Analysis

The benzene ring in this compound adopts a planar hexagonal geometry, with bond angles near 120°. However, substituents introduce subtle distortions. Density functional theory (DFT) studies on analogous fluoroanilines reveal that C-F bond lengths (1.34–1.38 Å) are shorter than C-H bonds (1.08–1.10 Å) due to fluorine’s electronegativity. The trifluoromethoxy group exhibits a twisted conformation , with the O-CF₃ bond orthogonal to the aromatic plane to minimize steric clashes between the bulky CF₃ group and adjacent fluorine atoms.

Steric effects dominate the conformational landscape. The fluorine atoms at positions 2 and 3 create a crowded ortho environment, forcing the trifluoromethoxy group into a perpendicular orientation. This steric hindrance reduces resonance interactions between the oxygen lone pairs and the aromatic π-system, unlike smaller substituents like methoxy (-OCH₃), which adopt coplanar conformations for conjugation.

Table 2: Key bond lengths and angles (DFT-predicted)

| Parameter | Value (Å or °) |

|---|---|

| C1-N (amine) | 1.40 Å |

| C2-F | 1.35 Å |

| C5-O (trifluoromethoxy) | 1.43 Å |

| O-CF₃ bond angle | 112° |

| Dihedral angle (O-CF₃) | 85° relative to ring |

The dihedral angle between the O-CF₃ group and the benzene ring underscores the steric compromise between conjugation and van der Waals repulsions.

Electronic Structure and Orbital Hybridization

The electronic structure of this compound is shaped by electron-withdrawing effects . Fluorine’s inductive (-I) effect withdraws electron density from the ring, while the trifluoromethoxy group exerts a stronger -I effect than typical alkoxy groups due to the electronegative CF₃ moiety. Hammett substituent constants quantify these effects: σₚ (para) for -OCF₃ is 0.54 , compared to -OCH₃’s -0.27 , indicating significant electron withdrawal.

Orbital hybridization at the amine nitrogen is influenced by adjacent substituents. The amino group’s lone pair resides in an sp²-hybridized orbital, conjugated with the aromatic π-system. However, electron withdrawal by -F and -OCF₃ reduces lone pair availability, lowering basicity compared to aniline (pKa ~4.6 vs. 4.6 for aniline).

Frontier molecular orbitals (HOMO/LUMO) were analyzed computationally. The HOMO localizes on the aromatic ring and amine group, while the LUMO resides on the electron-deficient trifluoromethoxy and fluorine substituents (Figure 2). This polarization suggests reactivity toward electrophilic aromatic substitution at the para position relative to the amine, though steric hindrance may limit accessibility.

Comparative Analysis with Ortho/Meta/Para-Substituted Fluoroaniline Derivatives

Substituent position profoundly impacts physicochemical properties. Compared to 4-fluoroaniline , where fluorine is para to the amine, this compound exhibits:

- Reduced basicity due to stronger electron withdrawal from two ortho fluorines and a para -OCF₃ group.

- Greater steric hindrance , limiting rotational freedom of the -OCF₃ group.

- Altered solubility in polar solvents owing to increased polarity from multiple electronegative groups.

Table 3: Substituent effects on fluoroaniline derivatives

| Compound | σₚ (Hammett) | Basicity (pKa) | LogP |

|---|---|---|---|

| Aniline | 0.00 | 4.6 | 1.09 |

| 4-Fluoroaniline | 0.06 | 3.8 | 1.34 |

| 2,3-Difluoroaniline | 0.34 (each) | 2.9 | 1.67 |

| This compound | 0.54 (OCF₃) | ~2.5 (est.) | 2.86 |

The trifluoromethoxy group’s +M (mesomeric) effect is negligible due to its orthogonal conformation, leaving the -I effect dominant. In contrast, meta-substituted derivatives (e.g., 3-fluoroaniline) exhibit less pronounced electronic effects, as inductive withdrawal is offset by resonance donation.

Steric profiles also diverge. Para-substituted analogs (e.g., 4-(trifluoromethoxy)aniline) allow coplanar alignment of -OCF₃ with the ring, enabling resonance, whereas ortho substituents enforce non-planar geometries. This conformational rigidity impacts intermolecular interactions, influencing melting points and crystallinity.

属性

IUPAC Name |

2,3-difluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-4-1-3(14-7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWORKDIAQEAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: SNAr Reaction

Starting Material : 2,3-Difluoronitrobenzene

Reagents :

- Trifluoromethoxide source (e.g., potassium trifluoromethoxide, KOCF₃)

- Polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

- Base (e.g., K₂CO₃ or CsF)

- Temperature: 80–120°C

- Reaction time: 12–24 hours

The nitro group at position 1 activates the aromatic ring for substitution at the para position (position 5). The trifluoromethoxide ion displaces a leaving group (e.g., halogen) or hydrogen, forming 2,3-difluoro-5-(trifluoromethoxy)nitrobenzene.

Step 2: Nitro Group Reduction

Reagents :

- Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl, SnCl₂)

- Solvent: Methanol or ethanol

- Temperature: 25–50°C (for catalytic hydrogenation)

- Pressure: 1–3 atm H₂ (if applicable)

Reduction of the nitro group yields the target amine. Typical yields range from 70–85% for the overall process1.

Copper-Catalyzed Amination

Adapted from methodologies for analogous compounds2, this route substitutes a halogen atom with an amine group.

Starting Material : 2,3-Difluoro-5-(trifluoromethoxy)chlorobenzene

Reagents :

- Ammonia (aqueous or gaseous)

- Copper(I) chloride (CuCl) or copper(I) iodide (CuI)

- Metal catalyst (e.g., copper powder)

- Temperature: 140–190°C

- Pressure: 10–60 bar (autogenous)

- Solvent: Water or water/alcohol mixtures

The reaction proceeds via a Ullmann-type coupling, where the chloro substituent is replaced by an amino group. Yields are moderate (45–60% ) due to competing side reactions3.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| SNAr + Reduction5 | 1. SNAr 2. Reduction |

70–85 | High regioselectivity, scalable | Requires nitro precursor |

| Copper Catalysis6 | Halogen substitution with NH₂ | 45–60 | Direct amination | Low yield, side reactions |

| Nitration Pathway7 | Multi-step functionalization | N/A | Flexible precursor options | Complex optimization required |

Industrial-Scale Considerations

- Continuous Flow Reactors : Improve efficiency and safety for SNAr and hydrogenation steps8.

- Catalyst Recycling : Copper catalysts in amination reactions can be reused with minimal loss of activity9.

-

US5965775A (Copper-catalyzed amination) ↩

-

US5965775A (Copper-catalyzed amination) ↩

-

US5965775A (Copper-catalyzed amination) ↩

-

US5965775A (Copper-catalyzed amination) ↩

-

EP0820981A1 (Nitration/reduction strategies) ↩

-

EP0820981A1 (Nitration/reduction strategies) ↩

-

VulcanChem (SNAr/reduction protocol) ↩

-

VulcanChem (SNAr/reduction protocol) ↩

-

VulcanChem (SNAr/reduction protocol) ↩

化学反应分析

Types of Reactions

2,3-Difluoro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).

Substitution: Reagents like sodium methoxide (NaOCH3) for nucleophilic substitution and halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can introduce various functional groups like alkyl, halogen, or hydroxyl groups.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

Fluorinated compounds often exhibit altered pharmacokinetics and enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine can improve metabolic stability and bioavailability, making 2,3-difluoro-5-(trifluoromethoxy)aniline an attractive candidate for drug development. For instance, studies have shown that fluoro-substituted anilines can serve as intermediates in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs .

Case Study:

A recent patent describes the synthesis of a compound derived from this compound that demonstrates potent activity against certain cancer cell lines. The compound was synthesized through a multi-step process involving nucleophilic substitution reactions that leverage the electron-withdrawing properties of the trifluoromethoxy group to enhance reactivity .

Agrochemicals

Pesticide Formulation:

Fluorinated building blocks like this compound are increasingly utilized in the formulation of agrochemicals. The presence of fluorine atoms can significantly enhance the efficacy of herbicides and insecticides by improving their interaction with biological targets. Research indicates that compounds with fluorinated substituents often exhibit increased potency and selectivity against pests .

Case Study:

One study highlighted the development of a new class of insecticides based on fluorinated anilines, where this compound was used as a key intermediate. The resulting insecticides showed improved performance in field trials compared to traditional formulations, demonstrating a lower required dosage while maintaining effectiveness .

Material Science

Polymer Chemistry:

The unique properties of fluorinated compounds also extend to material science applications. This compound can be employed in the synthesis of polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions .

Research Insight:

Fluorinated polymers have been shown to exhibit lower surface energy and improved hydrophobicity, making them suitable for coatings and sealants in various industrial applications. The incorporation of this compound into polymer matrices has been explored to enhance these properties further.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis often begins with readily available anilines or phenols.

- Fluorination: Selective fluorination reactions introduce fluorine atoms at specific positions on the aromatic ring.

- Trifluoromethoxylation: The trifluoromethoxy group is introduced through electrophilic substitution methods.

Data Table: Synthesis Overview

| Step | Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Aniline derivative | 2,3-Difluoroaniline | 70 |

| 2 | Electrophilic Aromatic Substitution | Fluorinated phenol | This compound | 60 |

作用机制

The mechanism of action of 2,3-Difluoro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of biological pathways, resulting in desired therapeutic effects .

相似化合物的比较

2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS 113421-98-0)

4-Fluoro-3-(trifluoromethoxy)aniline (CAS 1017779-69-9)

- Substituents : Fluorine at 4-position; trifluoromethoxy at 3-position.

- Molecular Formula: C₇H₅F₄NO.

- Key Differences : The para-fluoro and meta-trifluoromethoxy arrangement reduces electron-withdrawing effects compared to the target compound, leading to higher basicity of the amine group .

Substituent Variants

2-Fluoro-5-(trifluoromethoxy)aniline (CAS 116369-23-4)

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

- Substituents : Fluorine at 2-position; trifluoromethyl (-CF₃) at 5-position.

- Molecular Formula : C₇H₅F₄N.

- Key Differences : The trifluoromethyl group is more electron-withdrawing than trifluoromethoxy, reducing the amine’s nucleophilicity. This compound exhibits lower thermal stability but higher reactivity in electrophilic substitutions .

Halogen-Substituted Analogues

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline (CAS 1706435-05-3)

- Substituents : Chlorine at 2-position; fluorine at 5-position; trifluoromethyl at 3-position.

- Molecular Formula : C₇H₄ClF₄N.

- Applications : Used in agrochemical research due to enhanced resistance to oxidative degradation compared to fluoro-substituted analogues .

Alkyl- and Alkoxy-Substituted Analogues

3-Fluoro-5-methoxyaniline

- Substituents : Fluorine at 3-position; methoxy (-OCH₃) at 5-position.

- Key Differences : The methoxy group is electron-donating, increasing the amine’s basicity and solubility in polar solvents. This contrasts sharply with the electron-withdrawing trifluoromethoxy group in the target compound .

Comparative Data Table

生物活性

2,3-Difluoro-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4F5NO. The compound features two fluorine atoms at the 2 and 3 positions and a trifluoromethoxy group at the 5 position of the aniline ring. This unique substitution pattern enhances its chemical stability and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of fluorine atoms increases the compound's binding affinity to biological targets such as enzymes or receptors through strong hydrogen bonds and electrostatic interactions. This can lead to modulation of various biological pathways, potentially resulting in therapeutic effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.

- Anticancer Potential : Certain fluorinated anilines have shown promise in inhibiting cancer cell proliferation, potentially linked to their ability to interfere with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry explored various fluorinated compounds, including derivatives similar to this compound. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics . -

Anticancer Activity :

In a recent investigation into fluorinated anilines' effects on cancer cell lines, this compound was tested for its ability to inhibit proliferation in breast cancer cells. The compound demonstrated IC50 values comparable to known anticancer agents, highlighting its potential as a lead compound for further development .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Difluoroalkylation : Utilizing photoinduced methods for difluoroalkylation of anilines has been shown to be effective. For instance, using Eosin Y as a photocatalyst allows for efficient incorporation of difluoromethyl groups into aromatic systems .

- Late-stage Functionalization : Recent advancements in late-stage difluoromethylation techniques have enabled the selective introduction of difluoromethyl groups into complex organic molecules .

Table 1: Biological Activity Summary

Table 2: Synthesis Methods Overview

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-Difluoro-5-(trifluoromethoxy)aniline in a laboratory setting?

- Methodological Answer : Synthesis typically involves halogenation of a precursor like 3-fluoro-5-(trifluoromethoxy)aniline. Fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled temperatures (-20°C to +80°C). Nitro intermediates, if formed, require catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) to yield the final aniline derivative. Solvent choice (e.g., ethanol or THF) and reaction monitoring via TLC are critical for optimizing yields .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹⁹F, and ¹³C NMR identify substituent positions and confirm fluorine incorporation.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~234.00205 g/mol) .

- HPLC : Assesses purity (>97% typical for research-grade material).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Cool, dry conditions away from oxidizers.

- Emergency Response : Immediate eye wash (15 mins) and safety showers for skin contact. Dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and trifluoromethoxy groups influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer :

- Substituent Effects : Fluorine atoms deactivate the aromatic ring, directing electrophiles to meta/para positions. The trifluoromethoxy group (-OCF₃) further enhances deactivation but may participate in resonance, altering regioselectivity.

- Computational Analysis : Density Functional Theory (DFT) predicts reaction sites by calculating charge distribution and Fukui indices .

Q. What strategies optimize catalytic hydrogenation of nitro intermediates during synthesis?

- Methodological Answer :

- Catalyst Optimization : 5% Pd/C with 1–3 atm H₂ pressure in ethanol/THF mixtures.

- Kinetic Monitoring : Track reaction progress via TLC (Rf shift from nitro to amine).

- Over-Reduction Mitigation : Limit catalyst loading to prevent degradation of sensitive functional groups .

Q. How does fluorination impact photostability and thermal decomposition under experimental conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。